1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound characterized by the presence of a difluorophenyl group attached to a dimethylbutanamine backbone
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride are the orexin receptors OX1R and OX2R . Orexins are wake-promoting neuropeptides and endogenous ligands to these receptors .
Mode of Action
This compound works on orexin receptors OX1R and OX2R to block the binding of orexins . This action reduces overactive wakefulness .
Biochemical Pathways
The compound affects the orexin signaling pathway, which plays a crucial role in wakefulness . By blocking the binding of orexins to their receptors, the compound disrupts this pathway, leading to reduced wakefulness .
Pharmacokinetics
It’s known that the compound has a relatively short elimination half-life of 8 hours and a time to peak of about 1 to 2 hours .
Result of Action
The molecular and cellular effects of the compound’s action result in improved sleep and daytime functioning in patients with insomnia . The compound reportedly improved sleep in investigational trials .
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 2,4-difluorobenzene with a suitable amine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique properties of this compound make it a valuable compound for specific research and industrial purposes .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOQLCZJTCLOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.